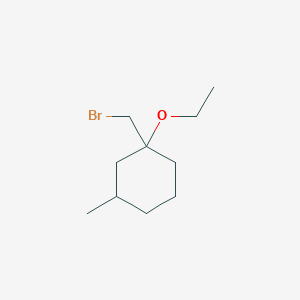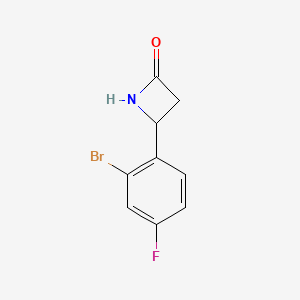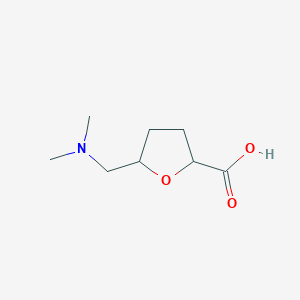
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a bromine and fluorine atom attached to a phenyl ring, along with a hydroxyl group and a dimethylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a suitable phenol precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions typically include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective salts, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-2-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Uniqueness
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the dimethylpropanone moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H12BrFO2 |
|---|---|
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)10(15)6-4-7(12)9(14)5-8(6)13/h4-5,14H,1-3H3 |
InChI-Schlüssel |
PZHGLBYVLDGPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


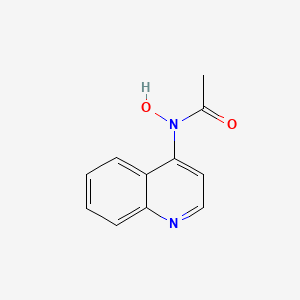
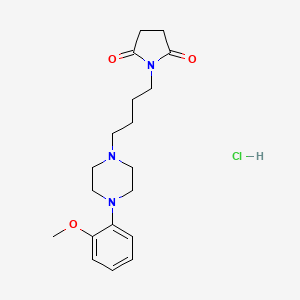
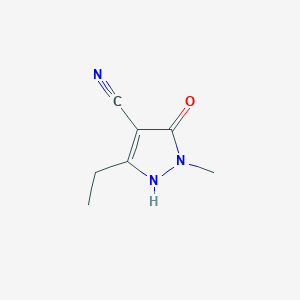
amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)


![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)

